molecular formula C48H62BrClN4O6 B12383118 (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide

(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide

Cat. No.: B12383118
M. Wt: 906.4 g/mol
InChI Key: WEBBDXYPCUMOOU-MLGYITDRSA-N
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Description

The compound (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide is a complex organic molecule with a unique structure

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the indolium core: This step involves the reaction of a suitable precursor with a halogenating agent to introduce the indolium moiety.

    Attachment of the carboxyethyl group: The carboxyethyl group is introduced through a nucleophilic substitution reaction, where a carboxylic acid derivative reacts with an appropriate nucleophile.

    Formation of the hexanoylamino side chain: This step involves the reaction of a hexanoic acid derivative with an amine to form the hexanoylamino group.

    Final assembly: The final step involves coupling the various fragments together under specific conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.

    Industry: The compound’s chemical properties may make it useful in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indolium moiety may interact with biological receptors, while the carboxyethyl and hexanoylamino groups could modulate these interactions. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other indolium derivatives and molecules with similar functional groups. Compared to these compounds, (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide is unique due to its specific combination of functional groups and its complex structure. This uniqueness may confer specific chemical and biological properties that are not present in other similar compounds.

References

Properties

Molecular Formula

C48H62BrClN4O6

Molecular Weight

906.4 g/mol

IUPAC Name

(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide

InChI

InChI=1S/C48H61ClN4O6.BrH/c1-32(45(56)57)50-42(54)24-9-7-15-30-52-38-22-13-11-20-36(38)47(3,4)40(52)28-26-34-18-17-19-35(44(34)49)27-29-41-48(5,6)37-21-12-14-23-39(37)53(41)31-16-8-10-25-43(55)51-33(2)46(58)59;/h11-14,20-23,26-29,32-33H,7-10,15-19,24-25,30-31H2,1-6H3,(H3-,50,51,54,55,56,57,58,59);1H/t32-,33-;/m0./s1

InChI Key

WEBBDXYPCUMOOU-MLGYITDRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)N[C@@H](C)C(=O)O)(C)C.[Br-]

Canonical SMILES

CC(C(=O)O)NC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)NC(C)C(=O)O)(C)C.[Br-]

Origin of Product

United States

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